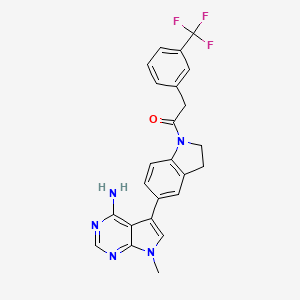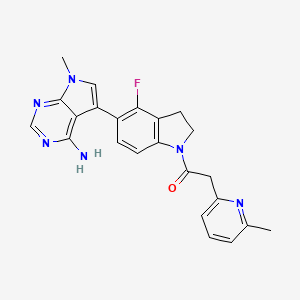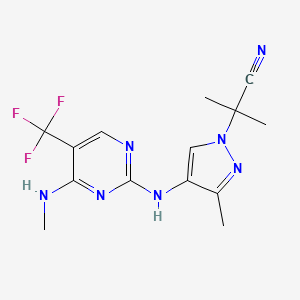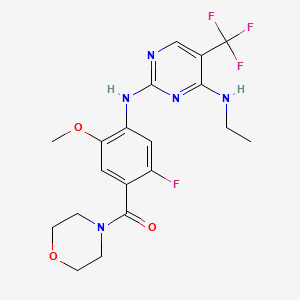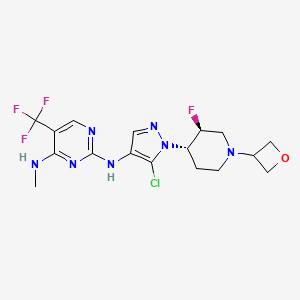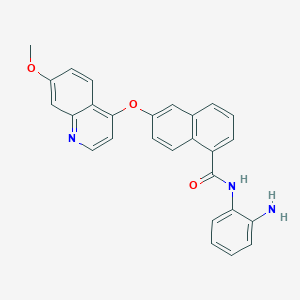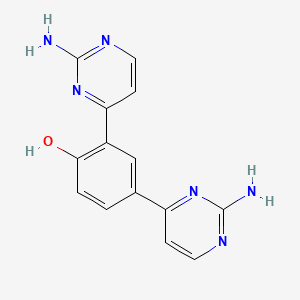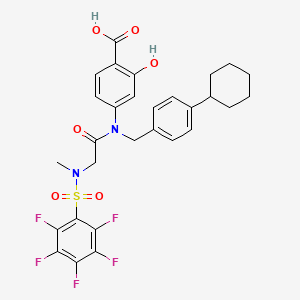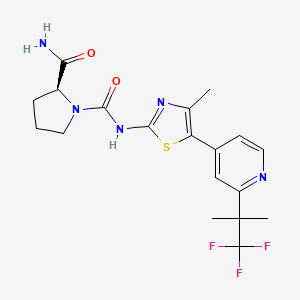
TMP269
Descripción general
Descripción
TMP269 es un inhibidor selectivo de las histona desacetilasas (HDAC) de clase IIa, específicamente dirigido a HDAC4, HDAC5, HDAC7 y HDAC9. Las histona desacetilasas son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a un envoltorio más apretado del ADN alrededor de las histonas y a la supresión de la transcripción genética. This compound ha mostrado potencial en varias aplicaciones de investigación científica, particularmente en terapia contra el cáncer y neuroprotección .
Aplicaciones Científicas De Investigación
TMP269 tiene una amplia gama de aplicaciones de investigación científica:
Terapia contra el cáncer: this compound ha mostrado efectos antiproliferativos y proapoptóticos en células de leucemia mieloide aguda (LMA). .
Neuroprotección: this compound ha demostrado efectos protectores en el sistema nervioso central, particularmente en modelos de lesión por isquemia/reperfusión cerebral. .
Actividad antiviral: Se ha demostrado que this compound inhibe la replicación del virus de la rabia (RABV) al reducir los títulos virales y los niveles de proteína.
Mecanismo De Acción
TMP269 ejerce sus efectos inhibiendo selectivamente las histona desacetilasas (HDAC4, HDAC5, HDAC7 y HDAC9) de clase IIa. Al inhibir estas enzimas, this compound evita la eliminación de los grupos acetilo de las proteínas histonas, lo que lleva a un aumento de la acetilación y a la relajación de la estructura de la cromatina. Esto da como resultado la activación de la transcripción genética y la modulación de varios procesos celulares. Se ha demostrado que this compound modula las vías que implican el factor neurotrófico derivado del cerebro (BDNF) y otros factores neurotróficos, contribuyendo a sus efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway
Métodos De Preparación
TMP269 se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicasEl compuesto se purifica y caracteriza utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
TMP269 experimenta diversas reacciones químicas, entre ellas:
Oxidación y reducción: this compound puede participar en reacciones redox, aunque los detalles específicos sobre estas reacciones son limitados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos trifluorometilo y oxadiazol.
Reactivos y condiciones comunes: Reactivos como el dimetilsulfóxido (DMSO) y el etanol se utilizan comúnmente en reacciones que involucran this compound. .
Comparación Con Compuestos Similares
TMP269 es único entre los inhibidores de HDAC de clase IIa debido a su selectividad y potencia. Compuestos similares incluyen:
TMP195: Otro inhibidor selectivo de HDAC de clase IIa con actividad inhibitoria similar pero diferentes propiedades farmacocinéticas.
LMK-235: Un inhibidor selectivo de HDAC4 y HDAC5, utilizado en investigación contra el cáncer.
This compound destaca por su alta selectividad para HDAC4, HDAC5, HDAC7 y HDAC9, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de estas enzimas en varios procesos biológicos.
Propiedades
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
| Record name | TMP269 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


